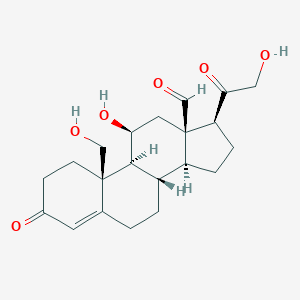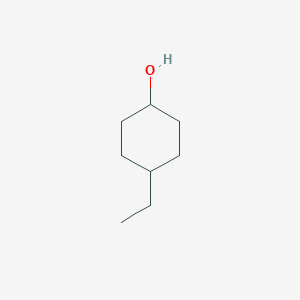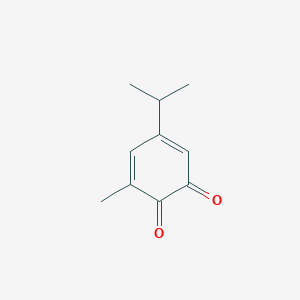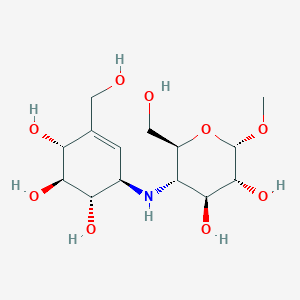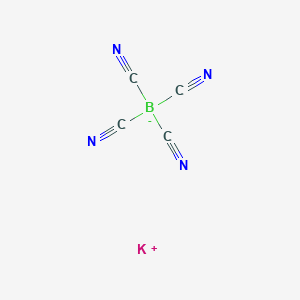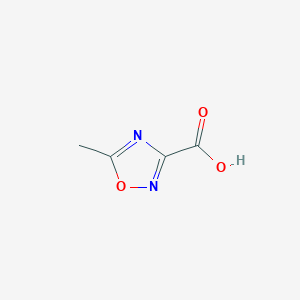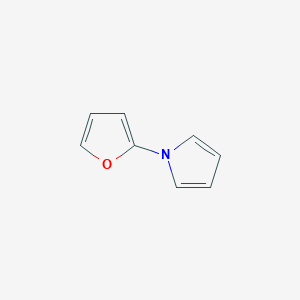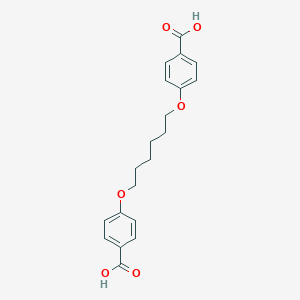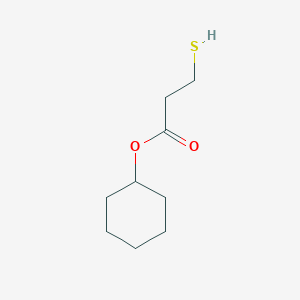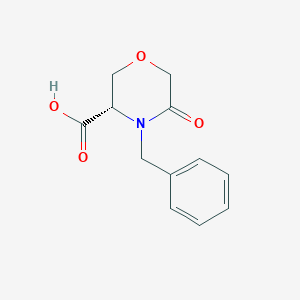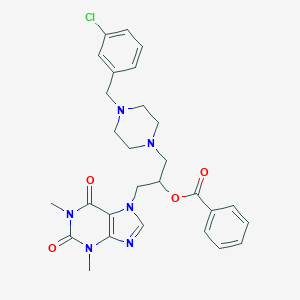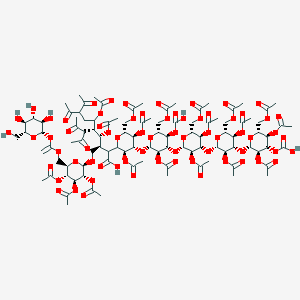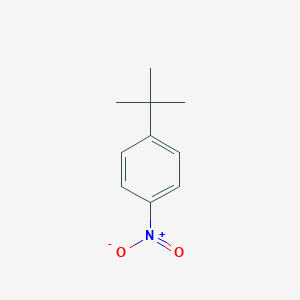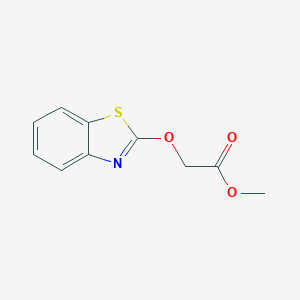
1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide (MMPP) is a chemical compound that has been used extensively in scientific research. This compound is known for its unique properties and has been used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a tool for studying biological systems.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide has been used in a variety of scientific research applications. One of its primary uses is as a reagent in organic synthesis. 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide is a powerful oxidizing agent and can be used to convert alcohols to aldehydes or ketones. 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide has also been used as a catalyst in chemical reactions, particularly in the synthesis of polyesters and polyamides.
In addition to its uses in organic synthesis, 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide has also been used as a tool for studying biological systems. 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide has also been used to study the mechanism of action of other enzymes and as a probe for studying the function of cell membranes.
Wirkmechanismus
The mechanism of action of 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide is complex and not fully understood. 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide is known to be a potent oxidizing agent, and it is thought that its biological effects are due to its ability to generate reactive oxygen species (ROS). ROS are known to play a role in a variety of biological processes, including cell signaling, apoptosis, and inflammation.
Biochemische Und Physiologische Effekte
1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide has been shown to have a variety of biochemical and physiological effects. One of its primary effects is its ability to inhibit acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine can lead to improved cognitive function and memory.
In addition to its effects on acetylcholinesterase, 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide has also been shown to have antioxidant properties. 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide has been shown to scavenge free radicals and protect cells from oxidative damage. 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a variety of conditions. 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide is also a potent oxidizing agent, which makes it useful in a variety of chemical reactions.
However, there are also limitations to the use of 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide in laboratory experiments. 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide is toxic and must be handled with care. It can also be difficult to control the amount of ROS generated by 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide, which can lead to variability in experimental results.
Zukünftige Richtungen
There are several future directions for research involving 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide. One area of research is the development of new synthetic methods for 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide. Researchers are also investigating the use of 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide in the treatment of neurological diseases, such as Alzheimer's disease, where it may be useful in improving cognitive function.
Another area of research is the development of new 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide derivatives that have improved properties, such as increased stability or reduced toxicity. Finally, researchers are investigating the use of 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide as a tool for studying the function of cell membranes and the role of ROS in biological processes.
Conclusion:
In conclusion, 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide is a unique and versatile chemical compound that has a variety of scientific research applications. Its ability to act as an oxidizing agent and generate ROS makes it useful in a variety of chemical reactions and as a tool for studying biological systems. While there are limitations to its use, 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide has the potential to be a valuable tool in future research.
Synthesemethoden
1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide is synthesized through the reaction of trimethylphosphine with methyl iodide in the presence of oxygen. This reaction produces 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide as a white solid with a melting point of 55-56°C. The synthesis of 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide is relatively simple and can be performed in a laboratory setting.
Eigenschaften
CAS-Nummer |
19935-97-8 |
|---|---|
Produktname |
1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide |
Molekularformel |
C9H19O2P |
Molekulargewicht |
190.22 g/mol |
IUPAC-Name |
1-methoxy-2,2,3,4,4-pentamethyl-1λ5-phosphetane 1-oxide |
InChI |
InChI=1S/C9H19O2P/c1-7-8(2,3)12(10,11-6)9(7,4)5/h7H,1-6H3 |
InChI-Schlüssel |
MNHHJIXKQLDDOQ-UHFFFAOYSA-N |
SMILES |
CC1C(P(=O)(C1(C)C)OC)(C)C |
Kanonische SMILES |
CC1C(P(=O)(C1(C)C)OC)(C)C |
Synonyme |
1-Methoxy-2,2,3,4,4-pentamethylphosphetan-1-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



